D-tert-Leucine
CAS No.: 26782-71-8
Cat. No.: VC21539039
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26782-71-8 |
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Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | (2R)-2-amino-3,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 |
Standard InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N |
Isomeric SMILES | CC(C)(C)[C@H](C(=O)O)N |
SMILES | CC(C)(C)C(C(=O)O)N |
Canonical SMILES | CC(C)(C)C(C(=O)O)N |
Chemical Structure and Properties
Molecular Identity and Nomenclature
D-tert-Leucine is a chiral amino acid that exists as the D-enantiomer of tert-Leucine. It is characterized by a branched-chain structure with a tert-butyl group attached to the alpha carbon. The compound features several synonyms in scientific literature:
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(2R)-2-Amino-3,3-dimethylbutanoic acid
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(R)-2-Amino-3,3-dimethylbutyric acid
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(R)-tert-Butylglycine
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D-tert-Butylglycine
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D-Pseudoleucine
Structural and Physical Properties
D-tert-Leucine possesses specific structural characteristics that contribute to its utility in various applications:
Property | Value |
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Molecular Formula | C₆H₁₃NO₂ |
Exact Mass | 131.0946 g/mol |
InChI | InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 |
InChI Key | NPDBDJFLKKQMCM-BYPYZUCNSA-N |
SMILES | O=C(O)C(N)C(C)(C)C |
Stereochemistry | R configuration at the alpha carbon |
Appearance | Crystalline solid |
Chemical Behavior and Characteristics
D-tert-Leucine exhibits distinctive chemical properties that make it valuable for specific applications:
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Hydrophobic characteristics due to the tert-butyl side chain
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Influences protein folding and stability when incorporated into peptides
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Moderate solubility in water and varying solubility in organic solvents
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Stable under standard laboratory conditions
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Functions effectively as a chiral auxiliary in asymmetric reactions
The tert-butyl group's steric hindrance significantly impacts the compound's conformational properties, distinguishing it from proteinogenic amino acids and contributing to its special applications in organic synthesis.
Synthesis and Production Methods
Resolution of Racemic Mixtures
The production of enantiomerically pure D-tert-Leucine commonly involves the resolution of racemic DL-tert-Leucine. Several approaches have been developed:
One direct resolution method involves treating DL-tert-Leucine with specific chiral resolving agents. When dibenzoyl-d-tartaric acid is used, it selectively forms a salt with L-tert-Leucine, allowing for separation of the enantiomers. This approach enables the isolation of D-tert-Leucine from the filtrate after removing the L-tert-Leucine dibenzoyl-d-tartrate salt .
The process provides several advantages over alternative methods:
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Direct resolution without requiring derivative formation (esters or amides)
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Avoidance of enzymatic processes that can be expensive
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Recovery of resolving agents for recycling
Crystallization and Salt Formation Approaches
Another effective production method involves salt formation with substituted benzenesulfonic acids. This approach allows for efficient separation and recovery of tert-Leucine enantiomers:
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Reaction of tert-Leucine with substituted benzenesulfonic acid in a suitable solvent
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Formation of tert-Leucine·substituted benzenesulfonate salt
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Separation by crystallization
This method is particularly advantageous when working with solvents that readily dissolve tert-Leucine but poorly dissolve the corresponding substituted benzenesulfonate salt. Water, methanol, ethanol, and mixtures of these solvents have proven effective in this context .
Enzymatic Production Methods
Enzyme-assisted preparation represents another significant approach for obtaining D-tert-Leucine:
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Enzymatic resolution using hog kidney amidase has been employed to resolve DL-tert-Leucine amide
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Selective enzymatic hydrolysis of oxazolone derivatives provides optically active tert-Leucine
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Reductive amination of corresponding keto compounds using amino acid dehydrogenase
Post-Synthesis Processing
Obtaining pure D-tert-Leucine from its salts presents challenges due to the high solubility of both tert-Leucine and its acid salts in water. Several strategies have been developed:
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D-tert-Leucine HCl salt can be converted to free form using non-basic acid scavengers such as epoxides
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D-tert-Leucine sulfate can be converted to free form using barium hydroxide
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Acetone treatment has proven effective in isolating pure D-tert-Leucine from solution
Applications in Research and Industry
Role as a Chiral Auxiliary
D-tert-Leucine serves as a valuable chiral auxiliary in asymmetric synthesis due to its unique stereochemical properties:
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Facilitates stereoselective formation of new chiral centers
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Provides effective control of stereochemistry in complex molecule synthesis
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Can be recovered and reused in many applications
The compound's rigid structure and distinctive stereochemistry make it particularly effective in directing asymmetric transformations with high levels of stereoselectivity.
Pharmaceutical Applications
The pharmaceutical industry utilizes D-tert-Leucine in various capacities:
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Building block for the synthesis of biologically active compounds
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Component in peptide-based pharmaceuticals
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Intermediate in the preparation of enzyme inhibitors
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Structural element in compounds designed for specific receptor interactions
Its non-proteinogenic nature provides advantages in drug development, including increased metabolic stability and unique binding properties compared to standard amino acids.
Protein and Peptide Science
In biochemical research, D-tert-Leucine offers distinctive properties:
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Influences the folding and stability of proteins when incorporated
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Provides resistance to proteolytic degradation in peptides
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Creates unique conformational constraints in peptide structures
The incorporation of D-tert-Leucine into peptides can significantly alter their three-dimensional structure, creating novel properties that may be advantageous for specific applications.
Analytical Methods and Characterization
Spectroscopic Identification
Characterization of D-tert-Leucine typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation
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Mass spectrometry establishes molecular weight and fragmentation patterns
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Infrared spectroscopy identifies functional group characteristics
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X-ray crystallography determines absolute configuration in crystal form
Current Research and Future Perspectives
Emerging Applications
Recent research continues to expand the utility of D-tert-Leucine:
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Development of new catalytic systems incorporating D-tert-Leucine
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Investigation of novel pharmaceutical applications
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Exploration of D-tert-Leucine in nanomaterial science
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Study of D-tert-Leucine derivatives with enhanced functional properties
Recycling and Sustainability Considerations
An important aspect of D-tert-Leucine production is the ability to recycle and reuse materials:
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Racemization processes enable recycling of unused D-tert-Leucine into DL-tert-Leucine
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Recovery of resolving agents like dibenzoyl-d-tartaric acid reduces production costs
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Development of environmentally friendly synthesis routes minimizes waste
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Water-based resolution processes reduce organic solvent usage
These sustainability approaches enhance the economic viability and environmental profile of D-tert-Leucine production methods.
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